5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole
Description
5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole (CAS: Not explicitly provided; TRC catalog ID: B691495 ) is a benzimidazole derivative functionalized with a tert-butyldimethylsilyl (TBDMS) ether group at the 5-position and a thiol (-SH) group at the 2-position. The TBDMS group serves as a protective moiety for hydroxyl groups in organic synthesis, enhancing stability and modulating lipophilicity. This compound is utilized as an intermediate in pharmaceutical synthesis, particularly where controlled deprotection under mild conditions (e.g., fluoride ions) is required.
Properties
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OSSi/c1-13(2,3)18(4,5)16-9-6-7-10-11(8-9)15-12(17)14-10/h6-8H,1-5H3,(H2,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVIGGBAUFWAIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Hydroxy-2-Mercaptobenzimidazole
The precursor 5-hydroxy-2-mercaptobenzimidazole is synthesized via cyclization of 4-hydroxy-1,2-diaminobenzene with carbon disulfide (CS₂) under alkaline conditions.
Reaction Conditions
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Reagents : 4-Hydroxy-1,2-diaminobenzene (1.0 equiv), CS₂ (2.5 equiv), KOH (2.0 equiv)
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Solvent : Absolute ethanol
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Temperature : Reflux at 80°C for 6–8 hours
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Workup : Acidification with HCl to pH 3–4, filtration, and recrystallization from ethanol/water
Mechanistic Insight
The reaction proceeds through nucleophilic attack of the diamine’s amino groups on CS₂, forming a dithiocarbamate intermediate. Intramolecular cyclization yields the benzimidazole core, with simultaneous introduction of the thiol group at position 2 and retention of the hydroxyl group at position 5.
Silylation of the 5-Hydroxy Group
The hydroxyl group at position 5 is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions.
Reaction Conditions
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Reagents : 5-Hydroxy-2-mercaptobenzimidazole (1.0 equiv), TBDMS-Cl (1.2 equiv), imidazole (2.5 equiv)
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Solvent : Dry tetrahydrofuran (THF)
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Temperature : Room temperature (25°C) for 12 hours
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Workup : Quenching with ice-cold water, extraction with ethyl acetate, and purification via silica gel chromatography
Key Considerations
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Base Selection : Imidazole outperforms triethylamine in minimizing side reactions (e.g., thiol oxidation).
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Solvent Anhydricity : Moisture degrades TBDMS-Cl; molecular sieves are used to maintain dry conditions.
Optimization of Reaction Conditions
Effect of Base on Silylation Yield
Comparative studies reveal that imidazole provides superior yields (82–85%) compared to triethylamine (68–72%) or pyridine (60–65%) due to its dual role as a base and nucleophilic catalyst.
Table 1: Base Optimization for Silylation
| Base | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| Imidazole | 85 | 98 | <2% disulfide formation |
| Triethylamine | 72 | 95 | 5% over-silylation |
| Pyridine | 65 | 90 | 8% thiol oxidation |
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, THF) enhance silylation efficiency by stabilizing the transition state. Elevated temperatures (40–50°C) reduce reaction time but risk thiol oxidation.
Table 2: Solvent and Temperature Screening
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| THF | 25 | 12 | 85 |
| DMF | 25 | 10 | 83 |
| DCM | 25 | 24 | 70 |
| THF | 40 | 6 | 78 |
Analytical Characterization
Spectroscopic Data
Purity and Stability
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. The compound is stable at −20°C for 6 months but undergoes gradual disulfide formation at room temperature.
Comparative Analysis of Alternative Routes
Direct Functionalization of 2-Mercaptobenzimidazole
Attempts to nitrate 2-mercaptobenzimidazole followed by reduction and diazotization introduced positional isomers, reducing yield (≤45%).
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The silyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products
Oxidation: Formation of disulfides.
Substitution: Formation of 2-mercaptobenzimidazole derivatives with different functional groups.
Scientific Research Applications
5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole is used in various scientific research applications, including:
Chemistry: As a protecting group for thiols in organic synthesis.
Biology: In the study of protein interactions and modifications.
Industry: Used in the synthesis of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole involves its ability to protect thiol groups from oxidation and other reactions. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the thiol site. This makes it a valuable tool in synthetic chemistry and biochemical research .
Comparison with Similar Compounds
5-Methoxy-2-Mercaptobenzimidazole
- Structure : Methoxy (-OCH₃) at the 5-position instead of TBDMS-oxy.
- Physical Properties: Melting Point: Not explicitly reported, but structurally similar benzimidazole derivatives (e.g., 2-mercaptobenzimidazole analogs) typically exhibit high melting points (>200°C) due to hydrogen bonding . LogP: 1.52–2.399 , indicating moderate lipophilicity.
- Applications : Intermediate in omeprazole synthesis , leveraging its reactivity in proton pump inhibitor pathways.
- Lower lipophilicity (LogP) compared to the TBDMS analog, which likely has a higher LogP due to the bulky tert-butyl group.
2-(Benzylthio)benzimidazole Derivatives
Tetrazole and Thiazolidinone Derivatives
- Examples : Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate derivatives .
- Applications : Broad biological activities (antimicrobial, anti-inflammatory) due to tetrazole and thiazole heterocycles .
- Key Differences :
- Tetrazoles introduce aromatic nitrogen-rich systems, enhancing hydrogen-bonding capacity and metabolic stability.
- Unlike the TBDMS-protected benzimidazole, these compounds prioritize heterocyclic diversity over protective group strategies.
Data Table: Comparative Analysis
Research Findings and Implications
Synthetic Advantages of TBDMS Group: The TBDMS group enhances stability against acidic/basic conditions compared to methoxy or benzylthio groups, enabling its use in complex syntheses . Deprotection via fluoride ions (e.g., TBAF) allows precise control in multi-step reactions, a feature absent in non-silylated analogs .
Comparative Reactivity :
- Nitro-substituted analogs (e.g., 5d) exhibit higher melting points and reactivity in electrophilic substitutions but lack the versatility of silyl-protected intermediates .
Biological Activity
5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a tert-butyldimethylsilyl (TBDMS) group and a mercapto (-SH) functional group. The presence of the TBDMS group enhances the compound's lipophilicity and stability, which can influence its biological activity.
Research indicates that this compound may exhibit multiple mechanisms of action, including:
- Antioxidant Activity : The mercapto group can donate electrons, thus neutralizing reactive oxygen species (ROS) and protecting cells from oxidative stress.
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies on enzyme specificity are still required.
- Cell Signaling Modulation : It may interact with various cellular receptors or signaling pathways, potentially influencing cell proliferation and apoptosis.
Antioxidant Activity
Several studies have demonstrated the antioxidant potential of benzimidazole derivatives. The mercapto group in this compound is particularly effective in scavenging free radicals. A comparative study showed that derivatives with similar structures exhibited significant antioxidant activity, suggesting that this compound could be a candidate for further investigation in oxidative stress-related conditions.
Antimicrobial Properties
Preliminary investigations have indicated that this compound possesses antimicrobial properties against various bacterial strains. In vitro assays revealed inhibition zones against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines have shown that this compound can induce apoptosis. The mechanism appears to involve the generation of ROS, leading to mitochondrial dysfunction and subsequent cell death. Table 1 summarizes the IC50 values observed in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | ROS generation leading to apoptosis |
| MCF-7 | 20 | Mitochondrial dysfunction |
| A549 | 18 | Cell cycle arrest |
Case Studies
- Antioxidant Efficacy in Diabetic Models : A study demonstrated that administration of the compound in diabetic rat models significantly reduced markers of oxidative stress, suggesting a protective effect against diabetes-induced complications.
- Synergistic Effects with Other Anticancer Agents : Research indicated that when combined with standard chemotherapeutic agents, this compound enhanced cytotoxicity in resistant cancer cell lines, suggesting potential for use in combination therapies.
- In Vivo Studies : Animal studies have shown that oral administration of the compound resulted in reduced tumor growth rates compared to control groups, supporting its potential as an anticancer therapeutic.
Q & A
Basic: What are the standard synthetic routes for preparing 5-(tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole?
Methodological Answer:
The synthesis typically involves a multi-step process:
Core Formation : Start with 4-substituted ortho-phenylenediamine reacting with carbon disulfide (CS₂) in alkaline conditions (e.g., KOH) to form the 2-mercaptobenzimidazole scaffold .
Protection of Hydroxyl Group : Introduce the tert-butyldimethylsilyl (TBS) protecting group to the 5-hydroxy position using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole .
Purification : Use column chromatography or recrystallization to isolate the product. Confirm purity via TLC and melting point analysis .
Advanced: How can reaction conditions be optimized to improve yield in the silylation step?
Methodological Answer:
Key optimizations include:
- Temperature Control : Silylation is often performed at 0–25°C to minimize side reactions.
- Catalyst Use : Anhydrous MgCl₂ or pyridine can enhance reaction efficiency by scavenging HCl generated during silylation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or dichloromethane) improve reagent solubility. Post-reaction, neutralize with aqueous NaHCO₃ to stabilize the product .
- Monitoring : Use in situ FTIR or HPLC to track silyl ether formation and adjust reaction time accordingly.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- FTIR : Confirm the presence of -SH (2500–2600 cm⁻¹) and Si-O-C (1100–1250 cm⁻¹) groups .
- ¹H/¹³C NMR : Identify proton environments (e.g., TBS methyl groups at δ ~0.1 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR verifies the silyl ether linkage (Si-O-C at δ 60–70 ppm) .
- Elemental Analysis (CHN) : Validate empirical formula consistency, especially after derivatization .
Advanced: How can researchers resolve contradictions in spectral data for tautomeric forms?
Methodological Answer:
2-Mercaptobenzimidazoles exhibit thione-thiol tautomerism. To distinguish:
- Variable Temperature NMR : Perform experiments at low temperatures (–40°C) to slow tautomer interconversion and observe discrete signals .
- X-ray Crystallography : Determine the dominant tautomer in the solid state .
- Computational Modeling : Compare experimental spectra with DFT-calculated shifts for both tautomers .
Basic: What biological assays are suitable for evaluating its antimicrobial activity?
Methodological Answer:
- Disc Diffusion Assay : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using nutrient agar plates. Use DMF as a solvent control .
- MIC Determination : Perform broth microdilution to quantify minimum inhibitory concentrations. Compare with standards like ampicillin .
- Antifungal Testing : Use Candida albicans in agar-based assays with ketoconazole as a reference .
Advanced: How can structure-activity relationships (SAR) guide derivatization for enhanced activity?
Methodological Answer:
- Substituent Effects : Modify the 5-O-TBS group to alter lipophilicity and bioavailability. Bulkier silyl groups (e.g., TIPS) may improve membrane permeability .
- Thiol Modifications : Replace -SH with methylthio (-SMe) or sulfoxide (-SO-) groups to modulate redox activity and target interactions .
- Heterocyclic Fusion : Incorporate thiazole or triazole rings (e.g., via cyclocondensation) to enhance binding to microbial enzymes .
Basic: How should this compound be stored to prevent degradation?
Methodological Answer:
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the -SH group.
- Low Temperature : Keep at –20°C in amber vials to avoid light-induced decomposition.
- Desiccant Use : Include silica gel packs to mitigate hydrolysis of the silyl ether .
Advanced: What strategies address low yields in bis-benzimidazole derivatives synthesis?
Methodological Answer:
- Linker Optimization : Use dibromoalkanes (e.g., 1,3-dibromopropane) with K₂CO₃ in ethanol to improve coupling efficiency between benzimidazole units .
- Microwave Assistance : Reduce reaction time and enhance regioselectivity via microwave-assisted synthesis .
- Workup Adjustments : Extract with ethyl acetate/water to remove unreacted starting materials and byproducts .
Basic: How can pharmacokinetic properties be predicted for this compound?
Methodological Answer:
- LogP Calculation : Use software like MarvinSketch to estimate lipophilicity, critical for blood-brain barrier penetration.
- Metabolic Stability Assays : Incubate with liver microsomes to identify potential oxidation sites (e.g., silyl ether cleavage) .
- Plasma Protein Binding : Assess via equilibrium dialysis to predict free drug availability .
Advanced: How to analyze conflicting bioactivity data across studies?
Methodological Answer:
- Control Standardization : Ensure consistent use of reference strains (e.g., ATCC S. aureus 25923) and solvent controls (e.g., DMF) .
- Dose-Response Curves : Re-evaluate IC₅₀ values using normalized cell viability assays (e.g., MTT) to account for batch-to-batch variability .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., omeprazole derivatives) to identify trends in substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
